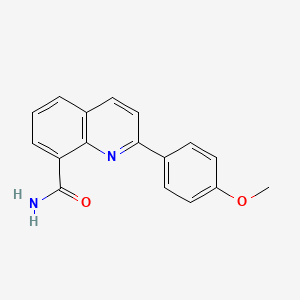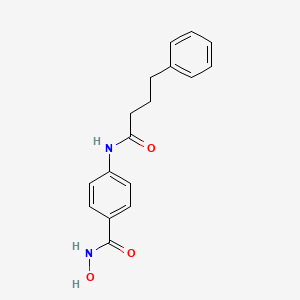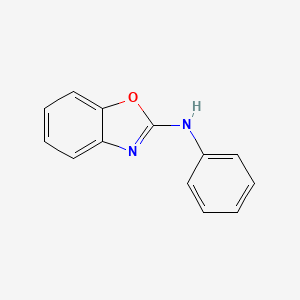![molecular formula C15H14N2O3 B3063384 N-hydroxy-4-[(2-phenylacetyl)amino]benzamide CAS No. 656261-23-3](/img/structure/B3063384.png)
N-hydroxy-4-[(2-phenylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-phenylacetylamino-benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a phenylacetylamino group, and a benzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-phenylacetylamino-benzamide typically involves the following steps:
Formation of Phenylacetyl Chloride: Phenylacetic acid is reacted with thionyl chloride to form phenylacetyl chloride.
Acylation Reaction: The phenylacetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as pyridine to form 4-phenylacetylamino-benzamide.
Hydroxylation: Finally, the 4-phenylacetylamino-benzamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base like sodium carbonate to yield N-Hydroxy-4-phenylacetylamino-benzamide.
Industrial Production Methods
Industrial production of N-Hydroxy-4-phenylacetylamino-benzamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the acylation and hydroxylation steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-phenylacetylamino-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-Hydroxy-4-phenylacetylamino-benzophenone.
Reduction: Formation of N-Hydroxy-4-phenylacetylamino-benzylamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Hydroxy-4-phenylacetylamino-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-phenylacetylamino-benzamide involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the upregulation of p21 and the activation of caspase-3 .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-(3-phenylpropanamido)benzamide: Another histone deacetylase inhibitor with similar applications in cancer therapy.
4-Hydroxy-N-(4-hydroxyphenyl)benzamide: A compound with similar structural features but different biological activities.
Uniqueness
N-Hydroxy-4-phenylacetylamino-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
656261-23-3 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-hydroxy-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c18-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19) |
InChI Key |
VQGKLYBEQDAOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NO |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


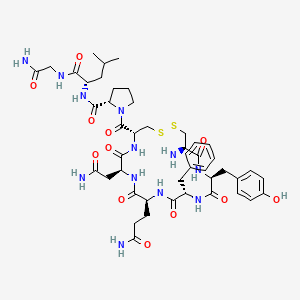
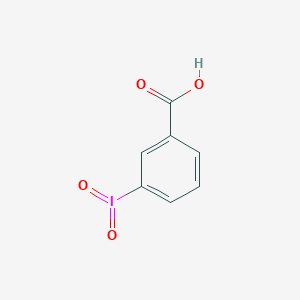


![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)

![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)
